molecular formula C13H16O4 B14418094 3-Phenylpropane-1,1-diyl diacetate CAS No. 85337-09-3

3-Phenylpropane-1,1-diyl diacetate

Cat. No.: B14418094
CAS No.: 85337-09-3
M. Wt: 236.26 g/mol
InChI Key: ANUYJDFOJDZIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpropane-1,1-diyl diacetate is an organic compound with the molecular formula C13H14O4 It is a diacetate ester derivative of 3-phenylpropane-1,1-diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpropane-1,1-diyl diacetate typically involves the esterification of 3-phenylpropane-1,1-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacetate ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the diol and acetic anhydride are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropane-1,1-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylpropane-1,1-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 3-phenylpropane-1,1-diyl diacetate involves its hydrolysis to 3-phenylpropane-1,1-diol, which can then interact with various biological targets. The diol form can undergo further metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Properties

CAS No.

85337-09-3

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(1-acetyloxy-3-phenylpropyl) acetate

InChI

InChI=1S/C13H16O4/c1-10(14)16-13(17-11(2)15)9-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3

InChI Key

ANUYJDFOJDZIFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.